1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
説明
The compound “1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a chemical substance with the CAS number 119487-09-1 . Its molecular formula is C23H18Cl2N4O2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H18Cl2N4O2 . The molecule has a complex structure with multiple functional groups, including a urea group and a benzodiazepine ring.Physical and Chemical Properties Analysis
The molecular weight of this compound is 453.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.科学的研究の応用
Radioiodinated Benzodiazepines for Tumor Targeting
Research has shown that radioiodinated 1,4-benzodiazepines, which are structurally related to 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, can be used as selective antagonists at cholecystokinin types 1 and 2 (CCK1 and CCK2) receptors. These compounds have been developed for in vitro tumor targeting and show potential for in vivo labeling of CCK1 receptor-expressing tumors, suggesting a significant role in cancer diagnosis and therapy (Akgün et al., 2009).
Synthesis of Novel Thiazolyl Urea Derivatives
A study synthesized novel urea derivatives, including compounds structurally similar to this compound. These compounds exhibited promising antitumor activities, indicating their potential in the development of new therapeutic agents for cancer treatment (Ling et al., 2008).
Synthesis and Evaluation of Antimicrobial Activities
Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good activity against specific bacterial strains, showcasing their potential as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis of Carbon-14 Labelled CCK Antagonists
Compounds related to this compound have been synthesized as carbon-14 labelled CCK antagonists. These labelled compounds could be used in various biochemical studies, including drug-receptor interaction studies (Matloubi et al., 2002).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQRAHXLSVHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。